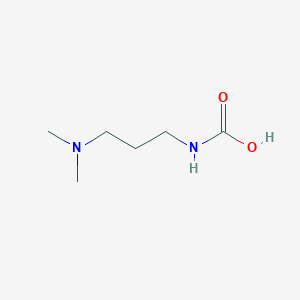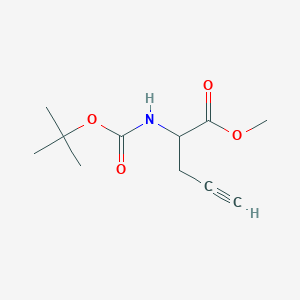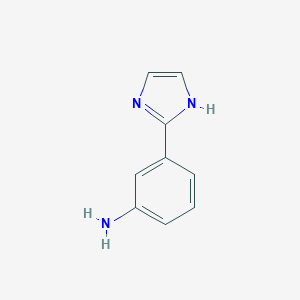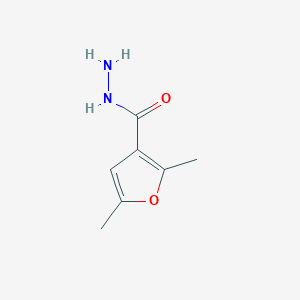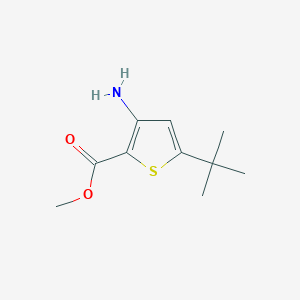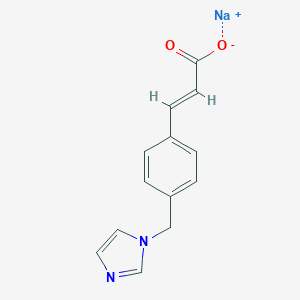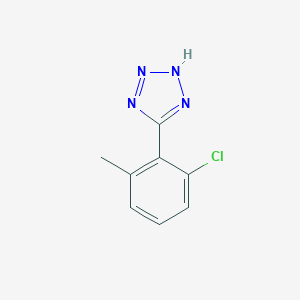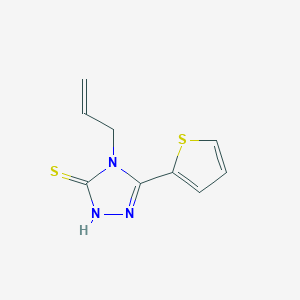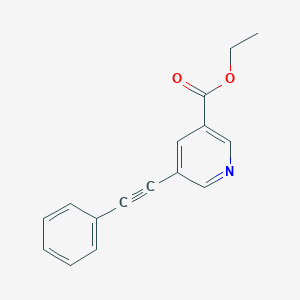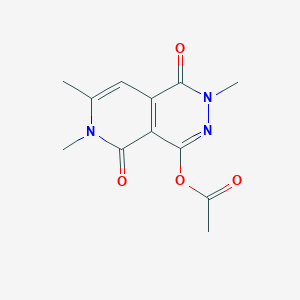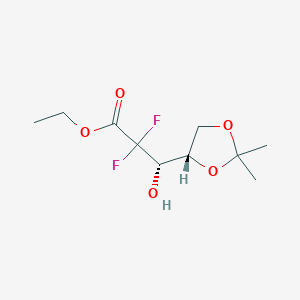![molecular formula C8H9FN2O3 B071326 ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-33-9](/img/structure/B71326.png)
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- typically involves the reaction of 4-ethoxy-5-fluoro-2-pyrimidinol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetic acid.
Reduction: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can be compared with other pyrimidine derivatives, such as:
[(4-Methoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-5-chloro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
183232-33-9 |
|---|---|
Molecular Formula |
C8H9FN2O3 |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-(4-ethoxy-5-fluoropyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-7-6(9)5-10-8(11-7)14-4-3-12/h3,5H,2,4H2,1H3 |
InChI Key |
NLFRDKMWZHMSFP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
Canonical SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
Synonyms |
Acetaldehyde, [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


